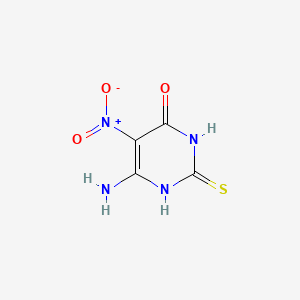

6-Amino-5-nitro-2-thio-uracil

Description

Overview of Uracil (B121893) and Thiouracil Scaffolds in Chemical Research

Uracil, a pyrimidine (B1678525) base found in ribonucleic acid (RNA), and its sulfur-containing counterpart, 2-thiouracil (B1096), are pivotal structures in medicinal and chemical research. encyclopedia.pubmdpi.com The uracil scaffold possesses four potential binding sites, making it a versatile building block for a wide array of derivatives. encyclopedia.pub The substitution of an oxygen atom with sulfur to form 2-thiouracil imparts distinct biochemical properties, leading to its exploration in various therapeutic contexts. chemicalbook.com Thiouracil derivatives, in particular, have garnered significant attention for their diverse biological activities. mdpi.comekb.eg The 2-thiouracil framework is considered a promising structural motif for the development of new chemical entities. mdpi.com The inherent reactivity of the uracil and thiouracil rings allows for a multitude of chemical modifications, leading to the synthesis of extensive libraries of compounds with unique characteristics. tandfonline.comnih.gov

The versatility of these scaffolds is further demonstrated by their use in the synthesis of fused heterocyclic systems. For instance, the reaction of 6-aminouracil (B15529) derivatives with various reagents can lead to the formation of pyrido[2,3-d]pyrimidines. juniperpublishers.comresearchgate.net These reactions highlight the utility of the uracil backbone as a precursor for more complex molecular architectures. ekb.eg

Significance of Amino and Nitro Substituents in Pyrimidine Chemistry

The introduction of amino and nitro groups onto the pyrimidine ring profoundly influences its electronic properties and reactivity. Pyrimidine itself is described as a π-deficient heterocycle, and the addition of electronegative groups like a nitro group further increases this deficiency. wikipedia.org This heightened π-deficiency makes the ring more susceptible to nucleophilic attack while rendering electrophilic aromatic substitution more challenging. wikipedia.org

The amino group, typically an electron-donating group, can engage in complex electronic interactions within the pyrimidine system. In many aminopyrimidines, the amino group's basicity is reduced due to the electron-withdrawing nature of the ring nitrogens. msu.educdnsciencepub.com The interplay between an amino and a nitro group on the same pyrimidine ring can lead to interesting chemical behavior. For example, in some substituted pyridines, which share similarities with pyrimidines, potential conjugation effects between amino and nitro groups can be sterically hindered by adjacent substituents, forcing the nitro group out of the plane of the ring. researchgate.net

The presence of both an amino and a nitro group on a pyrimidine ring, along with a thiol group, as in 6-Amino-5-nitropyrimidine-4-thiol, creates a unique chemical entity with diverse reactivity. The nitro group can be reduced to an amino group, and the thiol group can be oxidized, offering multiple pathways for further chemical transformations.

Historical Context of 6-Amino-2-thio-uracil Analogues in Organic Synthesis

The history of 6-amino-2-thiouracil (B86922) analogues is rich with synthetic innovations. Early research focused on the fundamental reactions of these compounds. For instance, 6-amino-2-thiouracil was found to react with various reagents to yield a range of derivatives. scirp.org A key reaction involves the nitrosation of 6-amino-1-methyl-2-thiouracil, followed by reduction to form a 4,5-diaminouracil intermediate. This intermediate can then be condensed with aromatic aldehydes to produce Schiff bases, which can be cyclized to form fused imidazolopyrimidines. mdpi.com

The condensation of 6-amino-2-thiouracil with α,β-unsaturated ketones has been a fruitful area of investigation, leading to the synthesis of 5,7-diaryl-5,8-dihydropyrido[2,3-d]pyrimidines and their oxidized counterparts. researchgate.net More complex structures have also been assembled, such as the synthesis of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives through the condensation of 6-amino-2-thiouracil with benzaldehyde (B42025) derivatives. researchgate.net These historical synthetic efforts have laid the groundwork for the continued exploration of 6-amino-2-thiouracil analogues as versatile building blocks in organic synthesis.

Detailed Research Findings

The chemical properties of 6-Amino-5-nitro-2-thio-uracil are documented, providing insight into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C4H4N4O3S | nih.gov |

| Molecular Weight | 188.17 g/mol | nih.gov |

| IUPAC Name | 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | nih.gov |

| CAS Number | 98020-47-4 | nih.gov |

The reactivity of related compounds provides a framework for understanding the potential chemical transformations of this compound. For instance, the nitro group in similar pyrimidine structures can be reduced to an amino group, and the thiol group can undergo oxidation to form disulfides or sulfonic acids. The amino and thiol groups can also participate in nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCAERCCYCCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662353 | |

| Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-47-4 | |

| Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies

Reactions at the 2-Thio Position

The sulfur atom at the C2 position of the pyrimidine (B1678525) ring is a primary site for electrophilic attack, facilitating reactions such as S-alkylation and the formation of various sulfur-containing derivatives.

S-Alkylation and S-Derivatization Reactions

The thioamide functionality of 6-Amino-5-nitro-2-thio-uracil allows for facile S-alkylation. This reaction typically proceeds by treating the thiouracil with an alkylating agent in the presence of a base. The base deprotonates the thioamide, forming a thiolate anion which then acts as a nucleophile.

Studies on analogous 6-amino-2-thiouracil (B86922) compounds demonstrate that reactions with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like sodium ethoxide lead to the formation of the corresponding 2-alkylthio derivatives. ekb.eg For instance, the reaction of 6-amino-2-thiouracil with alkylating agents in an ethanolic sodium ethoxide solution readily produces 2-alkylthio derivatives. ekb.eg A similar reaction involves the treatment of 6-methyl-2-thiouracil with ethyl chloroacetate, yielding ethyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate. google.comresearchgate.net These examples suggest that this compound would react similarly.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

| 6-Amino-2-thiouracil | Alkyl Halide | Sodium Ethoxide/Ethanol (B145695) | 2-Alkylthio-6-aminouracil | ekb.eg |

| 6-Methyl-2-thiouracil | Ethyl Chloroacetate | N/A | Ethyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate | google.comresearchgate.net |

Formation of Thioethers and Sulfides

The S-alkylation reactions are a direct method for the formation of thioethers (also known as sulfides). The resulting 2-alkylthio group is a stable thioether linkage. The synthesis of these derivatives is of significant interest due to their biological activities. For example, various 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines have been synthesized through a one-pot, three-component reaction, highlighting the utility of S-alkylation in building complex molecules. nih.gov The synthesis of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones further illustrates the formation of diverse thioether derivatives from thiouracil precursors. mdpi.com

Reactions Involving the 6-Amino Group

The 6-amino group is a key nucleophilic site, readily participating in condensation and acylation reactions.

Condensation with Aldehydes and Ketones (Schiff base formation)

The primary amino group at the C6 position can undergo condensation with aldehydes and ketones to form Schiff bases (imines). gsconlinepress.com This reaction is typically catalyzed by an acid or occurs under thermal conditions. gsconlinepress.com

Research on related 6-aminouracil (B15529) and 6-amino-2-thiouracil derivatives shows that they react with a variety of aromatic aldehydes to yield the corresponding Schiff bases. mdpi.comresearchgate.netnih.gov For instance, 6-amino-1-methyl-2-thiouracil condenses with different aromatic aldehydes in the presence of hydrochloric acid or acetic acid. mdpi.com Similarly, 5,6-diaminouracil (B14702) derivatives react with aromatic aldehydes in glacial acetic acid to form Schiff bases in high yields. nih.gov The reaction of 6-amino-2-thiouracil with various benzaldehyde (B42025) derivatives under reflux in glacial acetic acid has been used to synthesize a series of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. researchgate.net

| 6-Aminouracil Derivative | Aldehyde/Ketone | Conditions | Product Type | Reference |

| 6-Amino-1-methyl-2-thiouracil | Aromatic Aldehydes | Conc. HCl/Ethanol or Acetic Acid/Reflux | Schiff Base | mdpi.com |

| 5,6-Diaminouracil | Aromatic Aldehydes | Glacial Acetic Acid/Heat | Schiff Base | nih.gov |

| 6-Amino-2-thiouracil | Benzaldehyde Derivatives | Glacial Acetic Acid/Reflux | 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) | researchgate.net |

Amidation and Acylation Reactions

The 6-amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction provides a route to introduce a variety of functional groups onto the pyrimidine ring. For example, the acylation of the amino group in 6-aminouracil has been achieved using 2,4-dimethoxybenzoyl chloride in the presence of piperidine (B6355638) as a catalyst, affording the 2,4-dimethoxybenzamide (B3047998) derivative. scirp.org

Transformations at the 5-Nitro Group

The 5-nitro group is a strong electron-withdrawing group that activates the pyrimidine ring. It can also be chemically transformed, most commonly through reduction. The reduction of the nitro group to an amino group is a key transformation, leading to the formation of 5,6-diaminopyrimidine derivatives. These diamino compounds are valuable precursors for the synthesis of fused heterocyclic systems like purines and pteridines. For instance, the reduction of 6-amino-1-methyl-5-nitroso-2-thiouracil (a related compound) using ammonium (B1175870) sulfide (B99878) yields the corresponding 5,6-diamino derivative. mdpi.com Catalytic hydrogenation is another common method for the reduction of nitro groups in pyrimidine systems.

Reduction of Nitro Group to Amino Group

Cycloaddition Reactions and Fused Heterocyclic Systems

6-Amino-5-nitro-2-thiouracil and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic compounds, which are of significant interest in medicinal chemistry.

The azomethine derivatives formed from the condensation of 6-amino-2-thiouracil with aromatic aldehydes can participate in [4+2] cycloaddition reactions. These reactions, where the azomethine acts as the diene component, with electron-rich dienophiles like enaminones and enaminonitriles, provide a direct route to condensed pyrimidine systems. rjptonline.org This approach allows for the construction of complex polycyclic structures in a single step.

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with diverse biological activities, can be achieved from 6-aminouracil derivatives. The reaction of 6-aminouracils with α,β-unsaturated ketones can lead to the formation of 5,7-diaryl-5,8-dihydropyrido[2,3-d]pyrimidines and their oxidized counterparts. researchgate.net The interaction of azomethine derivatives of 6-amino-2-thiouracil with acetylene (B1199291) derivatives also affords pyrido[2,3-d]pyrimidines. rjptonline.org

Imidazolopyrimidine systems can also be constructed from 6-amino-2-thiouracil precursors. For instance, starting from 6-amino-1-methyl-2-thiouracil, a sequence involving nitrosation, reduction to the diamine, and subsequent condensation with aromatic aldehydes yields Schiff's bases. These intermediates can then undergo dehydrocyclization to form 8-aryl-3-methyl-2-thioxanthines, which are derivatives of imidazolopyrimidine. mdpi.com

The reaction of 6-amino-2-thiouracil with aldehydes in the presence of chloroacetic acid provides a pathway to thiazolopyrimidinyl acetamides. ekb.eg This transformation likely proceeds through the formation of a thiazolidinone ring fused to the pyrimidine core.

Formation of Pyrido[2,3-d]pyrimidines and Imidazolopyrimidines

Reactivity Towards Metal Ions for Complex Formation

The presence of nitrogen and sulfur donor atoms in the 6-amino-5-nitro-2-thiouracil structure, and particularly in its reduced form, 5,6-diamino-2-thiouracil, imparts the ability to coordinate with metal ions. The nitroso derivative, 6-amino-5-nitroso-2-thiouracil, is also noted for its capacity to form complexes with heavy metal ions. lgcstandards.com The two amino groups in 4,5-diamino-2-thiouracil (B89401) can provide stabilization to gold nanoparticles, suggesting coordination of the amino groups with the metal surface. nih.gov This complexing ability is a key feature that can be exploited in various applications, including the development of sensors and catalysts.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomerism

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and investigating the dynamics of tautomeric equilibria.

In the solid state, the FT-IR spectrum of 6-Amino-5-nitro-2-thio-uracil displays characteristic absorption bands that confirm the presence of its key functional groups. For instance, a derivative, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, shows distinct bands at 3290 cm⁻¹ for the NH₂ stretching vibrations, 1684 cm⁻¹ for the C=O stretching, and 1595 cm⁻¹ for the NO₂ stretching. scispace.com The presence of thione (C=S) and amine (NH₂) groups can lead to tautomerism, where protons can shift between nitrogen, oxygen, and sulfur atoms. scielo.br This phenomenon is often studied by comparing experimental spectra with theoretical calculations for different possible tautomers. scielo.br For example, in a related compound, 4,5-diamine-2,6-dimercaptopyrimidine, the thione-thiol tautomeric equilibrium was investigated using FT-IR spectroscopy, which helped in identifying the predominant tautomeric forms. scielo.br

The FT-IR and Raman spectra of similar uracil (B121893) derivatives have been extensively studied to understand their vibrational modes. mdpi.comasianjournalofphysics.com For 6-amino-2-thiouracil (B86922), the FT-IR spectrum obtained using a KBr wafer technique provides a detailed fingerprint of its vibrational modes. nih.govspectrabase.com Theoretical studies, often employing Density Functional Theory (DFT), are used to simulate the vibrational spectra of different tautomers, and the comparison with experimental data allows for the identification of the most stable forms in the solid state and in solution. scielo.br

Table 1: Selected FT-IR Data for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| NH₂ stretch | 3290 | scispace.com |

| C=O stretch | 1684 | scispace.com |

| NO₂ stretch | 1595 | scispace.com |

| S-CH₂ stretch | 2855 | scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules in solution, providing information on the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H and ¹³C NMR spectra provide definitive evidence for the molecular structure of this compound and its derivatives. In the ¹H NMR spectrum of a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, signals for the NH₂ group protons appear at 7.77 ppm, and the pyrimidine (B1678525) ring NH proton is observed at 10.89 ppm. scispace.com The methylene (B1212753) (SCH₂) and alkyne (C≡CH) protons of the propargyl group are found at 3.87 ppm and 3.12 ppm, respectively. scispace.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. For derivatives of 6-amino-2-thiouracil, characteristic signals for the C=O and C=S carbons are observed, along with those for the other ring carbons. mdpi.com For instance, in a bis-uracylmethylene derivative, the C=O and C=S carbons resonate at 162.4 ppm and 171.3 ppm, respectively. mdpi.com Isotopically labeled versions of the compound, such as this compound-¹³C₂,¹⁵N, are also synthesized for use in advanced NMR studies and as internal standards in quantitative analyses. scbt.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Uracil Derivatives

| Nucleus | Chemical Shift (ppm) | Compound/Fragment | Reference |

| ¹H | 10.89 | Pyrimidine NH | scispace.com |

| ¹H | 7.77 | NH₂ | scispace.com |

| ¹H | 3.87 | SCH₂ | scispace.com |

| ¹³C | 171.3 | C=S | mdpi.com |

| ¹³C | 162.4 | C=O | mdpi.com |

NMR spectroscopy is a powerful technique for studying the dynamics of tautomeric equilibria in solution. The chemical shifts and signal multiplicities can vary depending on the solvent and the predominant tautomeric form. scielo.brarkat-usa.org The thione-thiol tautomerism is a key feature of thiouracils, where the proton can reside on a nitrogen atom (thione form) or the sulfur atom (thiol form). scielo.br

Studies on related nitrosouracil derivatives have shown that they can exist in different tautomeric forms, such as nitrone–enamine and oxime–imine forms. The position of the equilibrium is influenced by the solvent polarity. arkat-usa.org For example, in DMSO-d₆ solution, ¹H NMR spectra of hetarylazo-6-aminouracils showed broad peaks for NH protons, indicating the predominance of the azo-enamine tautomer. arkat-usa.org The use of advanced NMR techniques, sometimes in combination with theoretical calculations, allows for a detailed understanding of these equilibria. nih.govruc.dk

¹H and ¹³C NMR for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, the molecular weight is 188.17 g/mol . nih.gov

In mass spectra of related uracil derivatives, the molecular ion peak (M⁺) is often observed, confirming the molecular weight. mdpi.comijarsct.co.in The fragmentation pattern provides valuable structural information. For example, in a study of 6-amino-5-cyano-4-phenyl-2-hydroxy pyrimidine, the (M+H)⁺ peak was observed at m/z 258.06, confirming its molecular mass. ijarsct.co.in Similarly, for a brominated derivative of 6-amino-2-thiouracil, the mass spectrum showed the molecular ion peaks at M⁺ (481) and M⁺+2 (483), consistent with the presence of a bromine atom. mdpi.com Laser-interfaced mass spectrometry has been used to study the photostability and decay pathways of related nitro-substituted pyridones, providing insights into their fragmentation upon photoexcitation. rsc.org

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uol.de It provides accurate information on bond lengths, bond angles, and intermolecular interactions.

The structure of several pyrimidine derivatives has been determined using single crystal XRD. mdpi.comacs.org For instance, the crystal structure of 6-amino-4-methylamino-5-nitrosopyrimidine was investigated, and the data was complemented with theoretical calculations. nih.gov The analysis of the crystal packing reveals how molecules interact with each other through hydrogen bonds and other non-covalent interactions. csic.es

XRD analysis of uracil derivatives reveals detailed information about their molecular conformation and geometry. mdpi.comsemanticscholar.org For example, in the crystal structure of a bis-5,5'-diuracylmethylene derivative, the bond lengths and angles within the pyrimidine rings were precisely determined. mdpi.com The planarity of the pyrimidine ring and the orientation of the substituent groups are key features elucidated by XRD. acs.org In a study of O-benzenesulfonylated pyrimidines, the dihedral angles between the pyrimidine ring and the benzene (B151609) ring were determined to be around 82.55°. acs.org The analysis of bond lengths, such as C=O, C-N, and C-S, provides insight into the bonding characteristics and potential delocalization of electrons within the molecule.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring a pyrimidine core with amino, nitro, carbonyl, and thioamide functional groups, allows for a complex network of intermolecular interactions that dictate its supramolecular assembly. The primary interactions governing the crystal lattice are hydrogen bonds, with the amino group (-NH₂) and the ring nitrogens (N1-H, N3-H) acting as hydrogen bond donors. The oxygen atoms of the nitro group (-NO₂) and the carbonyl group (C4=O), along with the sulfur atom of the thiocarbonyl group (C2=S) and the ring nitrogens, serve as potential hydrogen bond acceptors.

In related pyrimidine structures, extensive hydrogen-bonding frameworks are common. For instance, derivatives of 6-aminouracil (B15529) are known to form robust hydrogen-bonding networks. grafiati.com The molecules can self-assemble into dimers or tapes through N-H···O and N-H···N hydrogen bonds. Specifically, the amino group and the N1-H can form a cyclic hydrogen-bonded synthon with the carbonyl group of a neighboring molecule.

Furthermore, interactions involving the nitro group are significant. The oxygen atoms of the nitro group can accept hydrogen bonds from the amino group, leading to intramolecular or intermolecular connections. In similar nitro-substituted heterocyclic compounds, N-O···π interactions have been observed, where a nitro-group oxygen interacts with the electron cloud of an adjacent pyrimidine ring, contributing to the stability of the crystal packing. csic.es The potential for C–H···O and C–H···S interactions also exists, further stabilizing the three-dimensional architecture. The sulfur atom, although a weaker hydrogen bond acceptor than oxygen, can participate in N-H···S or C-H···S bonds. Additionally, chalcogen bonds of the C-S···S type have been noted in similar sulfur-containing heterocycles, which could play a role in the molecular stacking. csic.es

Pseudopolymorphism and Crystal Packing

Pseudopolymorphism, the ability of a compound to crystallize in different crystal structures by incorporating solvent molecules into its lattice, is a documented phenomenon for related uracil derivatives. For example, 6-amino-2-thiouracil is known to form five different pseudopolymorphs, highlighting the propensity of this molecular scaffold to co-crystallize with solvents. acs.org Similarly, 6-aminouracil itself has been shown to exhibit new pseudopolymorphs. grafiati.com

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromism

The electronic absorption spectrum of this compound is characterized by electronic transitions within the π-conjugated system of the molecule. Studies on structurally analogous compounds, such as 6-Amino-5-nitropyridin-2-ol, provide significant insight into these properties. acs.org The UV-Vis spectrum typically displays multiple absorption bands, including weaker bands at higher energies (shorter wavelengths) and a strong, broad absorption band at a lower energy (longer wavelength). acs.org

The lowest energy absorption band is attributed to a π-π* electronic transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org This transition encompasses the entire conjugated system, including the pyrimidine ring and the electron-donating amino group and electron-withdrawing nitro group. acs.org

This compound is expected to exhibit solvatochromism, where the position of the absorption maxima (λmax) shifts with changes in solvent polarity. For the analogous compound 6-Amino-5-nitropyridin-2-ol, a pronounced positive solvatochromism (a red-shift to longer wavelengths) is observed for the lowest-energy band as the solvent polarity increases. acs.org This red-shift, for example when moving from acetonitrile (B52724) to water, is indicative of a substantial increase in the dipole moment upon photoexcitation. The stabilization of the more polar excited state by polar solvents is greater than the stabilization of the ground state, thus lowering the energy gap for the electronic transition. acs.org Solute-solvent hydrogen bonding plays a significant role in this process. acs.org The solvatochromic behavior of related compounds like 6-amino-2-thiouracil has also been measured and analyzed using various solute-solvent interaction mechanisms. nih.gov

Table 1: Spectroscopic Data for the Structurally Analogous Compound 6-Amino-5-nitropyridin-2-ol in Various Solvents acs.org

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Acetonitrile (CH₃CN) | 368 | ~2.0 x 10⁴ |

| Methanol (CH₃OH) | 368 | ~2.0 x 10⁴ |

| Water (H₂O) | 379 | ~2.0 x 10⁴ |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (DFT, Ab initio) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-amino-5-nitro-2-thiouracil.

Computational studies on related pyrimidine (B1678525) derivatives have successfully mapped out the energy profiles of various reaction pathways. For instance, in the study of dihydrothiouracil-indenopyridopyrimidines, DFT calculations were employed to explore their chemical reactivities. mdpi.com Similarly, investigations into the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one utilized DFT to determine the stability of different regioisomers, indicating that such methods are crucial for predicting reaction outcomes. rsc.org While specific energy profiles for reactions directly involving 6-amino-5-nitro-2-thiouracil are not detailed in the provided results, the methodologies used in these analogous systems are directly applicable. These methods can be used to model reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of the molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.commaterialsciencejournal.org

For derivatives of 6-amino-2-mercaptopyrimidin-4-one, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine electronic characteristics such as the HOMO-LUMO energy gap, chemical hardness, and chemical potential. rsc.org In studies of similar compounds, a lower HOMO-LUMO gap is generally associated with higher chemical reactivity. materialsciencejournal.org Analysis of the HOMO and LUMO electron density distributions can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. rsc.org For instance, in related pyrimidine systems, the charge density of the HOMO is often localized on the pyrimidine moiety. rsc.org

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, chemical hardness, and global electrophilicity index, provide quantitative measures of a molecule's reactivity. mdpi.commaterialsciencejournal.org These parameters are calculated in both the gas phase and in solution to understand the effect of the solvent on reactivity. mdpi.com

| Parameter | Description | Typical Computational Method |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ΔE = ELUMO - EHOMO |

| Chemical Potential (µ) | A measure of the escaping tendency of an electron from a stable system. | µ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | η = (ELUMO - EHOMO) / 2 |

| Global Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | ω = µ² / (2η) |

Energy Profiles of Reaction Pathways

Tautomeric Preference and Energy Differences

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of pyrimidine derivatives. clockss.org The relative stability of different tautomers can significantly influence the molecule's chemical and biological properties. ias.ac.in

Theoretical studies on 2-thiouracil (B1096) and its derivatives have shown that the relative energies and, therefore, the populations of different tautomers can be significantly influenced by the surrounding medium. researchgate.netdntb.gov.ua Calculations are typically performed for the isolated molecule in the gas phase and then in various solvents using continuum models like the Polarizable Continuum Model (PCM). researchgate.net

For 2-thiouracil, theoretical and experimental studies have indicated that the oxo-thione tautomer is the most stable form in solution. researchgate.net However, an equilibrium mixture of oxo-thione and oxo-thiol forms has also been suggested. researchgate.net Ab initio and DFT calculations on related systems, such as 6-thioxanthine, have been used to determine the relative stabilities of tautomers in both the gas phase and aqueous solution. researchgate.net These studies reveal that the most stable tautomer can differ between the gas and solution phases, highlighting the importance of solvent effects. researchgate.net The study of 6-methyl-2-thiouracil also involved investigations into its tautomeric forms. dntb.gov.ua

| Tautomeric Form | Phase | Computational Method | Key Finding |

| Oxo-thione vs. Oxo-thiol | Solution | Experimental & Theoretical | Oxo-thione is energetically preferred for 2-thiouracil. researchgate.net |

| Various Tautomers | Gas Phase | Ab initio (HF), DFT (B3LYP) | Relative energy values indicate the most stable tautomer for 6-thioxanthine. researchgate.net |

| Various Tautomers | Aqueous Phase | DFT (B3LYP) with PCM | The population of tautomers can shift in solution compared to the gas phase. researchgate.net |

Hydrogen Bonding and Supramolecular Interactions Modeling

Hydrogen bonding plays a pivotal role in the structure and function of biological molecules, including pyrimidine derivatives. semanticscholar.org The amino and nitro groups, as well as the thiocarbonyl and carbonyl groups of 6-amino-5-nitro-2-thiouracil, provide multiple sites for hydrogen bond donation and acceptance, leading to the formation of complex supramolecular architectures. researchgate.netnih.gov

Computational modeling is instrumental in understanding these interactions. For instance, in complexes of 6-amino-5-nitroso-2-thiouracil, a related compound, specific hydrogen bonding motifs like the R(2)1(6) motif have been identified. researchgate.net Studies on 5-methyl-2-thiouracil (B189611) have shown that the sulfur atom can act as a hydrogen bond acceptor, forming robust supramolecular synthons. nih.gov The analysis of crystal structures often reveals layered arrangements held together by a network of hydrogen bonds. researchgate.net Computational methods can complement experimental X-ray diffraction data to analyze the strength and geometry of these interactions. beilstein-journals.org

Molecular Dynamics Simulations (if applicable to specific research questions)

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion and interactions, offering insights that are not accessible from static quantum mechanical calculations. While no specific MD simulations for 6-amino-5-nitro-2-thiouracil were found in the provided search results, the technique has been applied to study related systems.

For example, nonadiabatic dynamics simulations at the MS-CASPT2 level of theory have been used to investigate the deactivation mechanism of 2-thiouracil after UV irradiation. nih.gov These simulations revealed that intersystem crossing from the excited singlet state to triplet states occurs on a femtosecond timescale, explaining the molecule's response to UV light. nih.gov Such simulations could be applied to 6-amino-5-nitro-2-thiouracil to explore its photostability, conformational dynamics, and interactions with solvent molecules or biological targets over time. The search results also mention the availability of molecular dynamics simulation services for drug discovery processes, which could be applied to this compound. medchemexpress.com

Spectroscopic Property Predictions (e.g., IR, NMR chemical shifts)

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like 6-Amino-5-nitro-2-thio-uracil. arxiv.org These predictive studies are invaluable for interpreting experimental spectra, assigning specific spectral features to corresponding molecular motions or electronic environments, and understanding the molecule's structural characteristics at an atomic level. While direct and comprehensive computational studies specifically for this compound are not extensively published, the well-established accuracy of these methods for analogous pyrimidine and thiouracil derivatives allows for reliable prediction of its key spectroscopic features. rsc.orgnih.gov

Infrared (IR) Spectroscopic Predictions

The vibrational spectrum of this compound can be computationally predicted by calculating its harmonic vibrational frequencies. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. rsc.orgmdpi.com The resulting frequencies correspond to specific vibrational modes within the molecule, such as the stretching and bending of bonds. For better agreement with experimental data, calculated frequencies are often scaled to account for anharmonicity and other systemic effects. researchgate.netscispace.com

The predicted IR spectrum is characterized by distinct bands corresponding to its primary functional groups: the amino (NH₂), nitro (NO₂), carbonyl (C=O), and thiocarbonyl (C=S) groups, as well as vibrations of the pyrimidine ring.

Predicted IR Vibrational Frequencies for this compound Below is a table of representative predicted vibrational frequencies based on DFT calculations for similar molecular structures.

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretching | Amino (NH₂) |

| 3250 - 3100 | N-H Stretching | Ring (N-H) |

| 1710 - 1680 | C=O Stretching | Carbonyl (C=O) |

| 1640 - 1610 | NH₂ Scissoring/Bending | Amino (NH₂) |

| 1580 - 1550 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1550 - 1480 | C=C & C=N Ring Stretching | Pyrimidine Ring |

| 1370 - 1340 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1280 - 1250 | C-N Stretching | Amino (C-NH₂) |

| 1180 - 1150 | C=S Stretching | Thiocarbonyl (C=S) |

Note: This is a representative table. Actual values can vary based on the specific computational model, basis set, and scaling factors used.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net These calculations can be performed for the molecule in the gas phase or, more accurately, by incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions in solvents such as DMSO-d₆. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the amino group and the two N-H protons on the pyrimidine ring. The ¹³C NMR spectrum will display signals for the four carbon atoms of the pyrimidine ring, each in a unique chemical environment due to the varied substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following tables present illustrative predicted chemical shifts (δ in ppm) relative to a standard like Tetramethylsilane (TMS), based on GIAO-DFT calculations of related thiouracil compounds. rsc.orgmdpi.com

¹H NMR Predictions

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Notes |

| ~12.5 | N₃-H | Exchangeable with D₂O |

| ~11.0 | N₁-H | Exchangeable with D₂O |

| ~7.5 | -NH₂ | Broad signal, exchangeable with D₂O |

¹³C NMR Predictions

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~178 | C₂ (C=S) |

| ~162 | C₄ (C=O) |

| ~155 | C₆ (C-NH₂) |

| ~105 | C₅ (C-NO₂) |

Note: These tables are illustrative. Predicted chemical shifts are highly sensitive to the computational method, basis set, and the inclusion of solvent effects.

Computational studies on related compounds confirm that the substitution pattern, including the presence of electron-withdrawing groups like the nitro group, significantly influences the chemical shifts. mdpi.comacs.org The thionation at the C2 position also imparts a characteristic downfield shift for the C=S carbon compared to the C=O carbon in non-thionated uracils. mdpi.com

Applications in Chemical Synthesis and Materials Science Excluding Prohibited Elements

Role as Building Blocks in Organic Synthesis.impurity.commedchemexpress.com

6-Amino-5-nitro-2-thio-uracil serves as a valuable and versatile starting material in organic synthesis. impurity.commedchemexpress.com Its multiple functional groups provide numerous reaction sites for constructing a wide array of heterocyclic compounds.

Precursors for Complex Heterocyclic Architectures.scirp.orgmdpi.comresearchgate.netscirp.org

The strategic placement of reactive groups on the pyrimidine (B1678525) ring of this compound allows it to be a key precursor for the synthesis of various fused heterocyclic systems. The presence of the amino and nitro groups, along with the thiouracil moiety, facilitates a range of chemical transformations.

The related compound, 6-aminouracil (B15529), has been extensively utilized as a building block for synthesizing diverse heterocyclic structures. scirp.org For instance, it can be used to construct rings attached directly to the C-6 position or through amino or imino bridges. scirp.org Furthermore, it serves as a foundation for creating fused ring systems. scirp.org

Similarly, derivatives of 6-amino-2-thiouracil (B86922) are instrumental in synthesizing complex molecules. For example, 6-amino-1-methyl-2-thiouracil can be transformed through nitrosation, reduction, and condensation with aldehydes to form the precursors for 8-aryl-3-methyl-2-thioxanthines. mdpi.com This multi-step synthesis highlights the utility of the aminothiouracil scaffold in building purine-like structures. mdpi.com

The reactivity of the amino group in 6-amino-2-thiouracil derivatives is central to their synthetic applications. For example, condensation with aromatic aldehydes yields azamethines, which can then undergo [4+2] cycloaddition reactions with various dienophiles to form condensed pyrimidines. mdpi.com This reactivity allows for the construction of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological interest. mdpi.com

The versatility of 6-amino-2-thiouracil extends to its use in multicomponent reactions. One-pot reactions involving 6-amino-2-thiouracil, aryl aldehydes, and activated nitriles, often facilitated by nanocatalysts, provide an efficient route to pyrido[2,3-d]pyrimidines. rsc.org This approach offers a green and efficient method for generating complex heterocyclic libraries. rsc.org

Table 1: Examples of Heterocyclic Architectures Derived from 6-Amino-2-thiouracil and its Analogs

| Starting Material | Reagents and Conditions | Resulting Heterocycle | Reference |

| 6-Aminouracil | 4-Chlorodihydropyrimidine derivatives, DMF, piperidine (B6355638), reflux | 6-(Pyrimidin-2-ylamino)uracil derivatives | scirp.org |

| 6-Aminouracil | Acetylacetone or diethyl malonate, sodium ethoxide, absolute ethanol (B145695) | Fused pyrimidine derivatives | scirp.org |

| 6-Amino-1-methyl-2-thiouracil | 1. Sodium nitrite (B80452), acetic acid; 2. Ammonium (B1175870) sulfide (B99878); 3. Aromatic aldehydes; 4. Iodine, DMF | 8-Aryl-3-methyl-2-thioxanthines | mdpi.com |

| 6-Amino-2-thiouracil | Aromatic aldehydes | Azamethine derivatives | mdpi.com |

| Azamethine from 6-amino-2-thiouracil | Enaminones or enaminonitriles | Pyrido[2,3-d]pyrimidines | mdpi.com |

| 6-Amino-2-thiouracil | Aryl aldehydes, malononitrile, nano-MgO, water, heat | Tetrahydropyrido[2,3-d]pyrimidines | rsc.org |

Scaffold for Derivatization and Scaffold Hopping

The 6-amino-5-nitro-2-thiouracil core provides a robust scaffold for chemical derivatization, allowing for the systematic modification of its structure to explore chemical space. The amino, nitro, and thioamide functionalities can be selectively manipulated to introduce a wide range of substituents and functional groups. This process of derivatization is crucial for fine-tuning the properties of the resulting molecules.

Scaffold hopping, a strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity, can be effectively applied using the 6-amino-5-nitro-2-thiouracil framework. By modifying the core pyrimidine structure or the nature and position of its substituents, new scaffolds can be generated. For instance, the nitroimidazole scaffold, another important heterocyclic motif, has been extensively functionalized to generate numerous drug candidates. nih.gov This highlights the general principle of using a known active scaffold as a starting point for discovering new chemical entities. nih.gov

The isoxazoline (B3343090) scaffold is another example of a privileged structure in pesticide discovery, where derivatization has led to the development of potent agrochemicals. researchgate.net Similarly, the uracil (B121893) framework itself, and its derivatives, are recognized as important pharmacophores. rsc.org The synthesis of 5- and 6-substituted uracil derivatives is a key area of research. rsc.org

The ability to build upon the 6-amino-5-nitro-2-thiouracil scaffold is exemplified by the synthesis of complex dendritic structures from simple AB2 monomers, where amide bond formation is the key connecting reaction. ibecbarcelona.eu This demonstrates how a well-defined starting block can be used to construct large and complex macromolecules.

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound, with its multiple hydrogen bond donors (amino and amide N-H) and acceptors (nitro and carbonyl oxygens, and the sulfur atom), is an excellent candidate for designing complex supramolecular architectures.

Design of Hydrogen-Bonded Assemblies and Networks

Hydrogen bonding is a primary tool in crystal engineering for the construction of predictable and stable supramolecular assemblies. rsc.org The specific arrangement of functional groups in this compound allows for the formation of robust hydrogen-bonded networks.

The study of related aminouracil derivatives provides insight into the types of hydrogen bonding patterns that can be expected. For example, in bis(6-amino-1,3-dimethyluracil-5-yl)-methane derivatives, the hydrogen-bonded NH protons exhibit chemical shifts in the 8–9 ppm range in their 1H-NMR spectra, indicative of hydrogen bond formation. mdpi.com The ability of uracil and its derivatives to form well-defined hydrogen-bonded structures is also seen in its co-crystals with other molecules like diaminotriazine, where a central hexameric motif is formed. rsc.org

The self-assembly of molecules through hydrogen bonding is a powerful strategy for creating complex structures, as famously demonstrated by the cyanuric acid-melamine lattice. acs.org The principles governing these assemblies can be applied to the design of networks involving this compound.

Co-crystal Formation

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net The formation of co-crystals can significantly alter the physicochemical properties of the constituent molecules. This compound is a promising candidate for co-crystal formation due to its array of hydrogen bond donors and acceptors.

The principles of crystal engineering guide the selection of co-crystal formers that are complementary to the target molecule in terms of their hydrogen bonding capabilities. dntb.gov.ua Molecules with functional groups such as carboxylic acids, amides, and pyridines are often used as co-crystal formers. google.com

The ability of polymorphic compounds to form co-crystals has been noted, suggesting that molecules with flexible hydrogen bonding patterns are good candidates. rsc.org Given the multiple tautomeric forms and potential for various hydrogen bonding synthons, this compound likely falls into this category. The interaction between different functional groups, such as an amine and a nitro group on adjacent molecules, can lead to the formation of specific and predictable hydrogen-bonded motifs. rsc.org

Electrochemical Studies

While direct and extensive electrochemical studies specifically on this compound are not widely documented in publicly available literature, the electrochemical behavior of structurally related nitrouracil and thiouracil derivatives provides significant insights into its potential properties and applications. The electroactivity of this compound is primarily attributed to the nitro (-NO₂) group, which is known to be reducible at various electrode surfaces.

Research on similar compounds, such as 5-Nitrouracil (5NU), has demonstrated that the nitro group undergoes electrochemical reduction. dergipark.org.tr Studies using techniques like cyclic voltammetry (CV) and differential pulse stripping voltammetry (DPSV) have shown that 5NU exhibits well-defined reduction peaks. dergipark.org.tr For instance, the interaction of 5NU with single- and double-stranded DNA has been investigated electrochemically, revealing changes in peak potential and current upon interaction, which suggests potential applications in the study of biomolecular interactions. dergipark.org.tr

Furthermore, the voltammetric determination of other related nitro compounds, like 6-methyl-5-nitrouracil, has been successfully achieved using methods such as differential pulse voltammetry at a hanging mercury drop electrode (HMDE). mdpi.com These studies often focus on the stepwise reduction of the nitro group, which can involve the formation of a nitro radical anion in a one-electron reversible step. uchile.cl The stability and reactivity of this radical anion are key factors in the electrochemical behavior of such compounds. uchile.cl

The electrochemical reduction of nitro compounds is a common mechanism that often proceeds through a series of one-electron additions and chemical steps. uchile.cl It is plausible that this compound would exhibit similar electrochemical characteristics, making it a candidate for the development of electrochemical sensors or as a probe in bioelectrochemical studies. The presence of the amino and thio groups could further influence its electrochemical properties and potential for surface modification of electrodes.

Table 1: Electrochemical Data for a Structurally Related Nitrouracil Derivative

| Compound | Technique | Electrode | Key Findings | Reference |

| 5-Nitrouracil (5NU) | CV, DPSV | HMDE, GCE | Interaction with ss- and ds-DNA observed through changes in redox peak current and potential. | dergipark.org.tr |

| 6-methyl-5-nitrouracil | DP Voltammetry | HMDE | Enables determination in submicromolar concentration ranges. | mdpi.com |

This table presents data for related compounds to infer the potential electrochemical properties of this compound due to a lack of direct studies.

Development of Advanced Analytical Reagents

This compound holds potential for the development of advanced analytical reagents, primarily due to the versatile reactivity of its functional groups. Thiouracil derivatives, in general, are recognized for their ability to act as precursors in the synthesis of various heterocyclic compounds with significant biological and chemical properties. ekb.egmdpi.com

The amino and thioamide moieties within the this compound structure are capable of forming stable complexes with various metal ions. This chelating ability is a key feature for the design of new analytical reagents. For instance, the related compound 6-Amino-5-nitroso-2-thiouracil is noted for its capacity to form complexes with heavy metal ions. lgcstandards.com This suggests that this compound could be explored for applications in the colorimetric or fluorometric sensing of metal ions.

Moreover, the uracil scaffold itself is a foundation for building more complex molecules. The synthesis of fused heterocyclic systems from 6-aminouracil derivatives is a common strategy in medicinal and materials chemistry. mdpi.combiosynth.com These synthetic routes can lead to the creation of novel chemosensors or chromogenic reagents. The reactivity of the amino group allows for derivatization, potentially to introduce specific functionalities for targeted analytical applications.

While specific applications of this compound as an advanced analytical reagent are still an emerging area of research, the known chemistry of its structural components points towards a promising future in this field. Its derivatives could find use in various analytical techniques, including spectrophotometry, fluorometry, and electrochemical sensing.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 6-Amino-5-nitro-2-thio-uracil

The current body of research on this compound and its derivatives reveals a versatile scaffold with significant potential in various chemical and biological domains. The presence of the amino, nitro, and thio-uracil groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems. ekb.egmdpi.comresearchgate.net The nitrosation of 6-amino-2-thiouracil (B86922) derivatives is a key step in creating intermediates for more complex molecules. mdpi.comresearchgate.net

Studies have demonstrated that derivatives of 6-amino-2-thiouracil are chemically and biologically active compounds. ekb.eg They have been investigated for a range of applications, including their use as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. ekb.eg The core structure's ability to undergo various chemical transformations, such as alkylation and condensation reactions, allows for the generation of diverse molecular libraries. ekb.egnih.gov For instance, reactions with aldehydes can lead to the formation of thiazolopyrimidinyl acetamides and other complex heterocyclic structures. ekb.eg

The fundamental properties of the parent compound, this compound, are documented, including its molecular formula (C4H4N4O3S) and IUPAC name (6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one). nih.gov

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational work, significant knowledge gaps remain. A primary gap exists in the detailed exploration of the photophysical and photochemical properties of this compound itself. While a related compound, 6-amino-5-nitropyridin-2-ol, has been studied for its superior photostability, similar in-depth investigations for the thiouracil derivative are lacking. acs.org Understanding these properties could open up applications in areas like photopharmacology or materials science.

Furthermore, while the synthesis of various derivatives is well-documented, a systematic investigation into the structure-activity relationships (SAR) for specific biological targets is often not comprehensive. ekb.egmdpi.com There is a need for more focused studies to correlate specific structural modifications with enhanced biological efficacy and selectivity. The exploration of this compound as a building block in the context of creating advanced materials, such as polymers or functional dyes, remains a largely unexplored frontier.

Potential for Novel Synthetic Methodologies

Future research should focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts. For instance, the use of zeolite nano-gold as a catalyst has been explored for the alkylation of related aminopyrimidinones, suggesting a potential avenue for cleaner synthesis. rsc.org

Microwave-assisted synthesis is another promising methodology that has been shown to significantly reduce reaction times and improve yields for related heterocyclic compounds. rsc.org One-pot synthesis strategies, which combine multiple reaction steps into a single operation, could also be further developed to streamline the production of complex derivatives. rsc.org The development of solid-phase synthesis techniques could facilitate the creation of combinatorial libraries for high-throughput screening.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound offers a playground for exploring novel chemical transformations. The reactivity of the nitro group, for instance, could be exploited beyond simple reduction. It could potentially participate in various cycloaddition reactions or be used to direct the regioselectivity of other transformations.

The interplay between the amino, nitro, and thioamide functionalities could lead to interesting intramolecular cyclizations under specific conditions, yielding novel polycyclic systems. The use of modern catalytic systems, including photoredox catalysis, could unlock new reaction pathways that are not accessible through traditional thermal methods. Investigating its reactivity with a broader range of electrophiles and nucleophiles will undoubtedly expand the library of accessible derivatives.

Advanced Characterization Techniques for Deeper Structural Insights

To gain a more profound understanding of the structure and behavior of this compound and its derivatives, advanced characterization techniques are essential. While standard spectroscopic methods like NMR and IR are routinely used, more sophisticated techniques can provide deeper insights. ekb.egresearchgate.net

For example, solid-state NMR could be employed to study the intermolecular interactions and packing in the crystalline state. X-ray crystallography is crucial for unambiguously determining the three-dimensional structure of new derivatives and for understanding the subtle electronic effects of different substituents. Advanced mass spectrometry techniques can aid in the characterization of complex reaction mixtures and the identification of transient intermediates.

Integrated Computational and Experimental Studies for Mechanistic Understanding

The synergy between computational and experimental approaches is a powerful tool for elucidating reaction mechanisms and predicting the properties of new compounds. rsc.org Density Functional Theory (DFT) calculations can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.org

Such computational studies can help in understanding the regioselectivity of reactions, predicting the most stable tautomeric forms, and rationalizing observed biological activities. rsc.org For instance, computational methods have been successfully used to study the thermochemistry of related thiouracil compounds and to investigate the excited state dynamics of similar nitroaromatic systems. acs.orgresearchgate.net Integrating these theoretical predictions with experimental validation will accelerate the discovery and development of new functional molecules.

Unexplored Applications in Niche Chemical Fields (e.g., advanced materials, sensing)

The potential applications of this compound extend beyond the traditional focus on medicinal chemistry. Its structure suggests utility in several niche chemical fields.

Advanced Materials: The ability of the uracil (B121893) core to form hydrogen-bonded networks makes it an interesting candidate for the development of supramolecular polymers and gels. researchgate.net The nitro group can be used as a handle for further functionalization or to tune the electronic properties of materials.

Sensing: The electron-withdrawing nitro group and the electron-donating amino group create a push-pull system that could be exploited in the design of colorimetric or fluorescent chemosensors. The thioamide group is known to have a high affinity for heavy metal ions, suggesting potential applications in the detection of environmental pollutants. lgcstandards.com The development of derivatives that exhibit changes in their optical properties upon binding to specific analytes is a promising area of research.

Nucleic Acid Chemistry: Modified nucleobases are crucial for expanding the genetic alphabet and for developing therapeutic oligonucleotides. acs.orgnih.gov The this compound scaffold, or derivatives thereof, could potentially be incorporated into nucleic acid structures to confer novel properties, such as enhanced stability or specific recognition capabilities. beilstein-journals.orggoogle.com

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are commonly employed to characterize 6-Amino-5-nitro-2-thio-uracil?

- Methodological Answer : Structural characterization typically involves FT-IR and Raman spectroscopy to identify vibrational modes of functional groups (e.g., nitro, thio, and amino groups). Computational methods like Density Functional Theory (DFT) at the B3LYP/6-311G(2d,2p) level are used to optimize geometry and predict vibrational wavenumbers. Experimental and theoretical data are cross-validated to confirm molecular stability and isomer configurations . For example, discrepancies in nitro-group vibrational frequencies may arise from solvent effects or basis set limitations, requiring iterative refinement of computational parameters .

Q. What synthetic routes are reported for this compound and its derivatives?

- Methodological Answer : Synthesis often involves condensation reactions of thiouracil precursors with nitrating agents. For example, derivatives can be synthesized via:

- Step 1 : Nitrosation of 6-amino-2-thiouracil using sodium nitrite in acidic media.

- Step 2 : Reduction of nitroso intermediates (e.g., with ammonium sulfide) to form diamino precursors.

- Step 3 : Cyclization or functionalization with aromatic aldehydes or alkylating agents (e.g., dimethyl sulfate) to introduce substituents . Reaction conditions (pH, solvent, temperature) must be tightly controlled to avoid side products like over-nitrated species.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational vibrational data for this compound?

- Methodological Answer : Discrepancies often arise from anharmonicity effects or solvent interactions unaccounted for in DFT simulations. To address this:

- Approach 1 : Apply scaling factors (e.g., 0.96–0.98 for B3LYP/6-311G) to theoretical wavenumbers.

- Approach 2 : Conduct solvent-phase DFT calculations using implicit solvation models (e.g., PCM or SMD).

- Approach 3 : Compare experimental spectra with isotopic labeling or deuterated analogs to isolate specific vibrational modes .

Q. What strategies optimize the synthetic yield of this compound derivatives for biological testing?

- Methodological Answer : Yield optimization requires:

- Factor 1 : Regioselective nitration —Use directing groups (e.g., amino or thio substituents) to control nitro-group positioning.

- Factor 2 : Catalyst screening —Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance reaction efficiency.

- Factor 3 : Purification protocols —Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures to isolate high-purity products .

Q. How do structural modifications (e.g., aryl substitutions) affect the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationships (SARs) are explored via:

- Step 1 : Introduce arylidene or benzyl groups at the 5-position to enhance DNA intercalation or enzyme inhibition.

- Step 2 : Assess antimicrobial or antitumor activity using MIC assays (minimum inhibitory concentration) or MTT assays (cell viability).

- Step 3 : Compare electronic properties (e.g., Hammett constants of substituents) with bioactivity data to identify key pharmacophores. For example, electron-withdrawing groups (e.g., -NO₂) may enhance DNA binding via increased electrophilicity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the mutagenic potential of thio-modified uracils?

- Methodological Answer : Contradictions may stem from assay variability (e.g., bacterial vs. mammalian models) or oxidative byproducts . To validate findings:

- Validation 1 : Replicate assays under standardized conditions (e.g., Ames test with S9 metabolic activation).

- Validation 2 : Monitor reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) to distinguish direct DNA damage from oxidative stress.

- Validation 3 : Conduct molecular docking studies to evaluate thiouracil-DNA adduct formation versus intercalation mechanisms .

Experimental Design Frameworks

Q. How can the PICO(T) framework be adapted to design studies on this compound’s mechanistic pathways?

- Methodological Answer :

- Population (P) : Target enzymes or cellular models (e.g., topoisomerase II or HeLa cells).

- Intervention (I) : Exposure to derivative compounds (e.g., 8-aryl-3-methyl-2-thioxanthines).

- Comparison (C) : Control groups treated with unmodified uracil or known inhibitors.

- Outcome (O) : Quantitative metrics like IC₅₀ values or DNA cleavage rates.

- Time (T) : Duration of exposure (e.g., 24–72 hours for cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.